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molecular formula C8H8ClNS B106172 N-Methyl-N-phenylthiocarbamoyl chloride CAS No. 19009-45-1

N-Methyl-N-phenylthiocarbamoyl chloride

Cat. No. B106172
M. Wt: 185.67 g/mol
InChI Key: VSVGLMSXVIDZDG-UHFFFAOYSA-N
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Patent
US04282031

Procedure details

To a solution of 7.7 g (0.24 mole) anhydrous hydrazine in 200 ml of dry ether, N-methyl-N-phenylthiocarbamyl chloride (20.4 g, 0.11 mole) was added below 5° C. with stirring. The mixture was stirred and allowed to warm to room temperature. The mixture was filtered and the residue resuspended in about 100 ml water and stirred. Filtration gave 8.8 g of the desired product as a whitish powder, m.p. 121°-22°.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[CH3:3][N:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:5](Cl)=[S:6]>CCOCC>[CH3:3][N:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:5](=[S:6])[NH:1][NH2:2]

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
NN
Name
Quantity
20.4 g
Type
reactant
Smiles
CN(C(=S)Cl)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
CN(C(NN)=S)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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